2-(Azidomethyl)-5-(4-bromophenyl)oxazole
Description
Properties
IUPAC Name |
2-(azidomethyl)-5-(4-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJDTVKSGGSLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Methods
Robinson-Gabriel Synthesis : This method involves cyclodehydration of acylamino keto compounds under acidic conditions, yielding 2,5-disubstituted oxazoles. However, yields are moderate (50-60%) and require harsh dehydrating agents such as polyphosphoric acid.
Fischer Oxazole Synthesis : This involves condensation of cyanohydrins or aldehydes with amides, but is less commonly applied for 5-aryl substituted oxazoles.
Van Leusen Synthesis : Utilizes TosMIC (tosylmethyl isocyanide) for oxazole ring formation but requires specific substrates.
Modern Catalytic and Green Approaches
Microwave-assisted synthesis of oxazole derivatives from 2-bromoacetophenone and urea in DMF has been reported to improve yields and reduce reaction times.
Transition metal-catalyzed methods, such as copper-catalyzed cyclizations, have been used for 2-phenyl-4,5-substituted oxazoles, which can be adapted for 4-bromophenyl substituents.
Specific Preparation of 2-(4-bromophenyl)oxazole
- The synthesis of 2-(4-bromophenyl)benzo[d]oxazole (a related oxazole derivative) has been achieved via condensation of 4-bromobenzaldehyde with 2-aminophenol, catalyzed by amino glucose-functionalized silica-coated NiFe2O4 nanoparticles under solvent-free conditions at room temperature, yielding high purity products (up to 98%).
Introduction of the Azidomethyl Group at 2-Position
The installation of the azidomethyl substituent at position 2 of the oxazole ring is generally achieved through nucleophilic substitution of a halomethyl precursor.
Preparation of 2-(Halomethyl)oxazoles
Starting from vinyl azides, thermolysis generates azirines, which react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles.
Optimization studies show that the reaction proceeds efficiently in acetone at room temperature, with bases such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) facilitating full conversion within minutes.
| Entry | Halide Equivalent | Base (equiv) | Time (min) | Temp. (°C) | Conversion (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 5 | 1.1 (Br) | DBN (1.1) | 3 | 0 to RT | >99 | 74 |
| 7 | 1.1 (Cl) | DBN (1.1) | 10 | 0 to RT | 92 | 79 |
| 11 | 1.1 (Br) | None | 1 | RT | >99 | 77 |
Table 1: Optimization for formation of 2-(bromomethyl)oxazole from azirine intermediate.
Conversion to 2-(Azidomethyl)oxazoles
The 2-(bromomethyl)oxazoles undergo nucleophilic substitution with sodium azide (NaN3) in aqueous medium to yield 2-(azidomethyl)oxazoles with good selectivity and yields.
Continuous-flow synthesis techniques have been developed to integrate all steps—thermolysis of vinyl azides, reaction with bromoacetyl bromide, and azide substitution—allowing rapid (7 to 9 minutes total residence time) and efficient production of 2-(azidomethyl)oxazoles.
Continuous-Flow Integrated Synthesis: Advantages and Findings
Continuous-flow processing mitigates issues related to unstable intermediates, such as halomethyl oxazoles, by avoiding their isolation and enabling immediate conversion to azidomethyl products.
The process achieves high purity (>99%) and good yields, with optimized temperatures (around 150 °C for thermolysis) and reaction times (1-3 minutes for thermolysis, 3-10 minutes for halomethyl oxazole formation).
The method is scalable and suitable for rapid synthesis of diverse 2-(azidomethyl)oxazole derivatives, including those with 5-(4-bromophenyl) substitution.
Summary Table: Key Preparation Steps for this compound
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-(4-bromophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)-5-(4-bromophenyl)oxazole has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-(4-bromophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which is useful in bioconjugation and material science applications.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Oxazole Derivatives
Key Observations :
- Bromophenyl vs. Azidomethyl Effects : The bromophenyl group increases molecular weight and lipophilicity compared to azidomethyl-containing analogs (e.g., 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole) .
- Thermal Stability : Bis-bromophenyl oxazole (2m) exhibits a higher melting point (176–178°C) than simpler oxazoles, likely due to enhanced π-π stacking .
Key Observations :
- Yield Variability : Yields for bromophenyl oxazoles range widely (e.g., 15–82%), influenced by substituent complexity and reaction conditions .
- Azide Incorporation : Azidomethyl groups are typically introduced via nucleophilic substitution or azide-alkyne cycloaddition, though specific data for the target compound are lacking .
Table 3: Bioactivity of Bromophenyl-Containing Heterocycles
| Compound Name | Biological Activity | Efficacy (% Inhibition/IC₅₀) | Reference |
|---|---|---|---|
| 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Anti-inflammatory | 59.5% (20 mg/kg) | |
| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | FPR2 agonist (calcium mobilization) | Potent activation | |
| 5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL-1 to OXL-6) | Aromatase inhibition | Docking scores comparable to letrozole | |
| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}pyrazol-1-yl) methanone | Antimicrobial | Moderate to high activity |
Key Observations :
- Anti-inflammatory Potential: Oxadiazoles with bromophenyl groups show activity comparable to indomethacin (59.5–61.9% inhibition) .
- Receptor Specificity: Bromophenyl-pyridazinones exhibit selective agonism for FPR2, highlighting the role of bromophenyl in target engagement .
Q & A
Q. What are the common synthetic routes for 2-(Azidomethyl)-5-(4-bromophenyl)oxazole?
- Methodological Answer : The synthesis typically involves multi-step reactions. A prominent method is the continuous-flow protocol ( ):
Thermolysis : Convert vinyl azides to azirine intermediates.
Bromination : React azirine with bromoacetyl bromide to form the oxazole core.
Azide Introduction : Displace bromide with NaN₃ to install the azidomethyl group.
Alternative routes include cyclization of α-amino ketones (), yielding oxazoles via acid-catalyzed intramolecular condensation. Key parameters: temperature (80–120°C), solvents (DMF, THF), and catalysts (CuI for azide stability). Yields range from 31–95% depending on substituents.
Q. How is the compound characterized structurally?
- Methodological Answer : Use spectroscopic and crystallographic techniques :
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 7.5–8.0 ppm for bromophenyl protons; ¹³C NMR: ~150 ppm for oxazole carbons).
- X-ray crystallography : Resolve bond angles (e.g., C-O-C ~105°) and packing motifs ().
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ≈ 319.1 g/mol).
- IR : Detect azide stretches (~2100 cm⁻¹) and oxazole ring vibrations (1650 cm⁻¹).
Q. What in vitro biological screening methods are used for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test aromatase or cyclooxygenase activity via fluorescence/colorimetric substrates (e.g., AutoDock simulations for binding affinity prediction; ).
- Antimicrobial screening : Use microdilution assays (MIC values against S. aureus or E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination). Prioritize assays with positive controls (e.g., doxorubicin for cytotoxicity).
Advanced Research Questions
Q. How can reaction conditions be optimized for high-purity synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance azide stability but may require post-reaction purification via column chromatography.
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., azide decomposition above 100°C).
- Catalysts : Cu(I) catalysts (e.g., CuBr) improve azide-alkyne cycloaddition efficiency.
- In-line analytics : Use HPLC-MS in continuous-flow systems () for real-time monitoring.
Q. How do structural modifications influence bioactivity?
- Methodological Answer : Compare analogs using SAR tables :
| Substituent Modification | Bioactivity Change | Source |
|---|---|---|
| Bromophenyl → Chlorophenyl | Increased aromatase inhibition | |
| Azidomethyl → Methyl | Loss of cytotoxicity (IC₅₀ > 50 μM) | |
| Addition of sulfonyl group | Enhanced anti-inflammatory activity |
- Computational modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps affecting reactivity).
Q. How to resolve contradictions in reported biological data?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, serum-free media).
- Meta-analysis : Compare data across studies (e.g., vs. 18) to identify confounding factors (e.g., solubility differences in DMSO vs. PBS).
- Orthogonal assays : Confirm antimicrobial activity with both disc diffusion and time-kill curves.
Q. What physicochemical properties affect its pharmacokinetics?
- Polar Surface Area (PSA) : ≤140 Ų (optimal for bioavailability).
- Rotatable bonds : ≤10 (reduces flexibility, enhances membrane permeation).
- LogP : ~3.5 (balances solubility and permeability).
- Molecular weight : ~319 g/mol (below 500 Da threshold).
Use QSPR models to predict clearance rates and optimize lead candidates.
Safety and Stability
Q. What safety precautions are recommended for handling?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
